The compound can be sourced from various chemical suppliers and is often utilized in research settings for its potential biological activities. It is classified under purine derivatives, which are known for their roles in biological systems, including nucleic acids and energy transfer molecules.
The synthesis of 2-Chloro-9-methyl-9H-purin-6-amine typically involves the chlorination of 9-methyl-9H-purin-6-amine. This can be achieved through several methods:
In industrial settings, large-scale production may involve batch processes that are optimized for yield and purity, employing techniques such as recrystallization for purification .
2-Chloro-9-methyl-9H-purin-6-amine undergoes several types of chemical reactions:
These reactions are crucial for synthesizing more complex organic molecules and exploring the compound's potential therapeutic applications.
The mechanism of action for 2-Chloro-9-methyl-9H-purin-6-amine primarily involves its interaction with specific enzymes in cellular processes:
These mechanisms highlight its relevance in medicinal chemistry, particularly in developing anticancer agents.
The physical properties of 2-Chloro-9-methyl-9H-purin-6-amine include:
Chemical properties include:
Relevant data indicate that the compound's stability and reactivity are influenced by environmental factors such as temperature and pH .
2-Chloro-9-methyl-9H-purin-6-amine has several applications in scientific research:
This compound's diverse applications underscore its significance in both academic research and industrial chemistry.
The regioselective methylation of the purine scaffold at the N9 position represents a critical synthetic challenge due to the presence of multiple competing nitrogen nucleophiles (N1, N3, N7, N9). Achieving high N9-selectivity is paramount for generating biologically active purine derivatives, as methylation at this position directs the orientation of substituents for optimal target binding. The synthesis of 2-Chloro-9-methyl-9H-purin-6-amine (CAS 7013-21-0, C₆H₆ClN₅, MW 183.6) exemplifies this strategy, where direct alkylation of 2-chloropurine precursors with methyl iodide under controlled conditions favors N9-alkylation [3] . This preference arises from the greater nucleophilicity of the imidazole ring nitrogens (N7/N9) compared to the pyrimidine ring nitrogen (N1/N3), coupled with steric considerations. Canonical SMILES notation (Cn1cnc2c(N)nc(Cl)nc21
) accurately reflects the connectivity of the N-methylated product [4].
Table 1: Impact of N9-Methylation on Physicochemical Properties
Property | 2-Chloro-9H-purin-6-amine | 2-Chloro-9-methyl-9H-purin-6-amine |
---|---|---|
Molecular Formula | C₅H₄ClN₅ | C₆H₆ClN₅ |
Molecular Weight | 169.57 g/mol | 183.60 g/mol |
Calculated logP | ~1.0 | ~1.4 |
Solubility (Water) | Low | Low (Requires organic co-solvents) |
Key Spectral Identifier (NMR) | N9-H signal ~δ12-14 ppm | N-CH₃ signal ~δ3.8-4.0 ppm |
The introduction of the N9-methyl group significantly alters molecular properties: It increases lipophilicity (logP), reduces hydrogen-bonding capacity, and introduces a conformational constraint that orients the 6-amino and 2-chloro groups for optimal interactions in biological systems, particularly observed in the development of YTHDC1 inhibitors where N9-methyl mimics the ribose moiety of adenosine [3]. Synthetic optimization focuses on minimizing N7-methylation byproducts through solvent choice (aprotic solvents like DMF), controlled temperature, and stoichiometry [5] .
The 2-chloro group in 2-Chloro-9-methyl-9H-purin-6-amine serves as a versatile handle for nucleophilic aromatic substitution (SNAr), enabling diverse derivatization crucial for generating pharmacologically active compounds. This reactivity stems from the electron-deficient nature of the purine ring, further activated by the electron-withdrawing effect of the N9-methyl group and the 6-amino substituent. Key synthetic routes involve:
Table 2: Nucleophilic Substitution Reactions of 2-Chloro-9-methyl-9H-purin-6-amine
Nucleophile | Conditions | Product | Primary Application |
---|---|---|---|
Ammonia (NH₃) | H₂O, 100°C, 1h | 9-Methyladenine | Nucleic acid analogues |
Alkylamines (RNH₂) | DMF, 80-100°C, 4-12h | 2-Alkylamino-9-methyl-9H-purin-6-amines | Kinase inhibitors, GPCR ligands |
Alcohols (ROH) | Strong base (NaH), heat | 2-Alkoxy-9-methyl-9H-purin-6-amines | Prodrugs, Solubility modifiers |
Thiols (RSH) | Base (Et₃N, K₂CO₃), RT-60°C | 2-Alkylthio-9-methyl-9H-purin-6-amines | Antiviral agents, Antioxidant probes |
Hydrazine (N₂H₄) | Ethanol, reflux | 2-Hydrazinyl-9-methyl-9H-purin-6-amine | Precursor to heterocyclic fused systems |
In synthesizing complex purine derivatives targeting tubulin polymerization (e.g., analogues of combretastatins or colchicine), protecting group strategies are essential to mask reactive functionalities during multi-step syntheses. The N9-methyl group in 2-Chloro-9-methyl-9H-purin-6-amine inherently acts as a protective moiety for the imidazole ring nitrogen, preventing undesired alkylation or side reactions at this site during further manipulations of the C2 or C6 positions, or during C8 functionalization [3]. This contrasts significantly with unprotected purines (e.g., 2-chloro-9H-purin-6-amine), which require temporary N9 protection (e.g., using pivaloyloxymethyl (POM), tetrahydrofuranyl (THF), or benzyl (Bn) groups).
Table 3: Protecting Group Strategies for Purine Analogues in Tubulin-Targeting Compound Synthesis
Protecting Group | Deprotection Conditions | Compatibility with 2-Cl/6-NH₂ | Impact on Purine Reactivity | Use Case Example |
---|---|---|---|---|
N9-Methyl (Intrinsic) | Stable, Not typically removed | High | Mildly electron-withdrawing, Activates C2/C8 for SNAr | 2-Chloro-9-methyl-9H-purin-6-amine itself as precursor |
Benzyl (N9-Bn) | Hydrogenolysis (H₂/Pd-C) | Moderate (Potential reduction) | Strongly electron-donating, May deactivate ring | Precursors requiring later N-H functionality |
Pivaloyloxymethyl (N9-POM) | Mild acid (TFA) | High | Bulky, May sterically hinder C8 substitution | Acid-labile intermediates |
Tetrahydropyranyl (N9-THP) | Acid (MeOH/H⁺) | High | Modest steric bulk | Alcohol-containing reaction sequences |
Dimethylaminomethylene (C6-NH-DMAM) | Hydrolysis (NH₄OH) | N/A (Protects C6-NH₂) | Protects C6-amine during C2/C8 reactions | Sequential amination strategies |
The intrinsic N9-methyl group offers significant advantages:
The primary limitation of using N9-methyl as a permanent "protecting group" is the inability to access N9-unsubstituted derivatives directly from this scaffold. If an N9-H compound is the target, alternative protection strategies starting from a purine without the N9-methyl group must be employed, utilizing temporary protectors like POM, THP, or DMAM (on the C6-NH₂) as outlined in Table 3. Nevertheless, for generating stable analogues where N9-alkylation is desired for biological activity or pharmacokinetic properties, 2-Chloro-9-methyl-9H-purin-6-amine serves as an exceptionally versatile and strategically advantageous building block.
Table 4: Key Chemical Identifiers of 2-Chloro-9-methyl-9H-purin-6-amine
Identifier | Value | Source/Reference |
---|---|---|
Systematic Name | 2-Chloro-9-methyl-9H-purin-6-amine | [1] [4] |
Synonyms | 2-Chloro-9-methyladenine; 6-Amino-2-chloro-9-methylpurine; 2-Chloro-6-amino-9-methylpurine | [4] |
CAS Registry Number | 7013-21-0 | [4] [6] |
Molecular Formula | C₆H₆ClN₅ | [1] [4] |
Molecular Weight | 183.60 g/mol | [4] |
Canonical SMILES | Cn1cnc2c(N)nc(Cl)nc21 | [4] |
InChI Key | XBMKMJLOOAHOKH-UHFFFAOYSA-N | [4] |
MDL Number | MFCD18433373 | [4] |
Typical Purity | ≥95% | [4] |
Physical State | Solid (Literature); Liquid (Commercial) Note: Discrepancy | [4] |
Storage Conditions | Under inert gas (N₂, Ar) at 2-8°C |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7